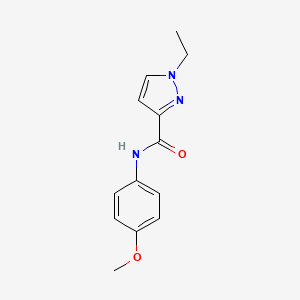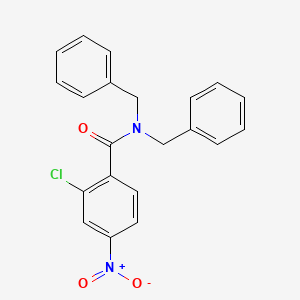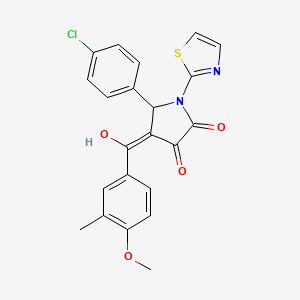![molecular formula C23H17NO2 B5366039 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is a chemical compound that has gained significant attention in scientific research. This compound is a fluorescent probe that is widely used in bioimaging and cell biology studies. Its unique properties have made it an essential tool for studying various biological processes.
作用机制
The mechanism of action of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is based on its fluorescent properties. The compound binds to specific biomolecules and emits fluorescence upon excitation with light of a specific wavelength. This fluorescence can be detected and measured, allowing researchers to study the behavior of the biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has minimal biochemical and physiological effects on the cells and tissues it is used to study. The compound is non-toxic and does not interfere with the normal functioning of the cells. However, it is essential to note that the concentration of the compound used in experiments must be carefully controlled to avoid any potential interference with the biological processes being studied.
实验室实验的优点和局限性
The use of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate in lab experiments has several advantages. The compound is highly sensitive and can detect even small changes in the behavior of biomolecules. It is also relatively easy to use and does not require complex equipment or procedures. However, the compound has some limitations, such as its limited stability in aqueous solutions and its sensitivity to pH changes. These limitations must be considered when designing experiments using the compound.
未来方向
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate has several potential future directions in scientific research. One potential direction is the development of new fluorescent probes based on the structure of the compound. These new probes could have improved properties such as increased sensitivity and stability, making them even more useful in scientific research. Another potential direction is the use of the compound in clinical applications, such as in the diagnosis and treatment of diseases. The unique properties of the compound make it a promising tool in the field of medicine.
Conclusion:
In conclusion, this compound is a valuable tool in scientific research. Its fluorescent properties make it an essential tool for studying various biological processes, and its relative ease of use has made it a popular choice among researchers. The compound has several advantages and limitations, and its potential future directions make it an exciting area of research.
合成方法
The synthesis of 1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate involves the reaction of 2-naphthylboronic acid with 2-chloroquinoline in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield the final product. The synthesis method is relatively simple and has been optimized to produce high yields of the compound.
科学研究应用
1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate is widely used in scientific research as a fluorescent probe. It has been used to study various biological processes such as protein-protein interactions, enzyme activity, and intracellular signaling pathways. The compound is also used in bioimaging studies to visualize cellular structures and processes.
属性
IUPAC Name |
[1-[(E)-2-quinolin-2-ylethenyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO2/c1-16(25)26-23-15-11-17-6-2-4-8-20(17)21(23)14-13-19-12-10-18-7-3-5-9-22(18)24-19/h2-15H,1H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTNDDQJSUOFEL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)C=CC3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)/C=C/C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-1,2-ethanediylbis[N-benzyl-3-(2-furyl)acrylamide]](/img/structure/B5365963.png)

![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366012.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]spiro[2.4]heptane-1-carboxamide](/img/structure/B5366019.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![(1S*,6R*)-9-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5366032.png)

